2-Amino-4-methoxy-3-methylbutanoic acid

Non-proteinogenic amino acid Physicochemical property Lipophilicity

2-Amino-4-methoxy-3-methylbutanoic acid (CAS 1341676-44-5, molecular formula C6H13NO3, molecular weight 147.17 g/mol) is a non-proteinogenic amino acid derivative characterized by a branched aliphatic backbone bearing both a γ-methoxy group and a β-methyl substituent. The compound is commercially available as a racemic mixture, with the (2S)-enantiomer (CAS 1690272-75-3) and the (2R)-enantiomer (CAS 1690259-37-0) also listed by specialist suppliers.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B12117944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-3-methylbutanoic acid
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(COC)C(C(=O)O)N
InChIInChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
InChIKeyHISPJANDJRUGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxy-3-methylbutanoic Acid: A Non-Proteinogenic Amino Acid Building Block for Chemical Biology and Peptidomimetic Design


2-Amino-4-methoxy-3-methylbutanoic acid (CAS 1341676-44-5, molecular formula C6H13NO3, molecular weight 147.17 g/mol) is a non-proteinogenic amino acid derivative characterized by a branched aliphatic backbone bearing both a γ-methoxy group and a β-methyl substituent . The compound is commercially available as a racemic mixture, with the (2S)-enantiomer (CAS 1690272-75-3) and the (2R)-enantiomer (CAS 1690259-37-0) also listed by specialist suppliers . Its structural motif—a methoxyalkyl side chain appended to an α-amino acid core—places it within the broader class of O-alkyl-substituted amino acid analogs used as conformational probes, metabolic substrate surrogates, and peptide backbone modifiers in medicinal chemistry [1].

Why 2-Amino-4-methoxy-3-methylbutanoic Acid Cannot Be Replaced by Common Analogues in Structure-Guided Research


The combination of a β-methyl branch and a γ-methoxy group on the α-amino acid backbone creates a substitution pattern that is not replicated by any single proteinogenic amino acid or simpler synthetic analog. The closest structural relatives—2-amino-4-methoxybutanoic acid (O-methylhomoserine/methoxine, CAS 4385-91-5) and 2-amino-3-methylbutanoic acid (DL-valine) [1]—each possess only one of the two key side-chain features. Substituting the target compound with methoxine eliminates the β-branching, altering steric demand at enzyme active sites and peptide backbone geometry; substituting with valine removes the terminal methoxy group, eliminating hydrogen-bond-acceptor character and potential O-alkylation reactivity entirely . Furthermore, the unsaturated analog L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) is a known PLP-enzyme inhibitor and bacterial toxin [2], whereas its saturated counterpart (the target compound) lacks the Michael-acceptor enol-ether system and therefore exhibits fundamentally different reactivity and biological liability. These structural distinctions mean that generic substitution with a single-feature analog cannot recapitulate the combined steric, electronic, and hydrogen-bonding profile necessary for structure–activity relationship (SAR) campaigns.

Quantitative Differentiation of 2-Amino-4-methoxy-3-methylbutanoic Acid from Its Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. 2-Amino-4-methoxybutanoic Acid (Methoxine)

2-Amino-4-methoxy-3-methylbutanoic acid (MW 147.17 g/mol, calculated XLogP3 ≈ -2.9) carries an additional methyl substituent at the β-carbon relative to the linear analog 2-amino-4-methoxybutanoic acid (MW 133.15 g/mol) . This extra methyl group adds ~14 Da to the molecular weight and one additional heavy atom, while increasing rotatable bond count from 4 to 4 and heavy atom count from 9 to 10 [1]. The β-methyl branch is expected to subtly increase lipophilicity relative to methoxine, although quantitative experimental logP data remain unpublished for both compounds. The computed XLogP3 for the (2R)-enantiomer is -2.9 [1].

Non-proteinogenic amino acid Physicochemical property Lipophilicity

Topological Polar Surface Area (TPSA) Parity with Linear Analog Despite Additional Methyl Substitution

The (2R)-enantiomer of 2-amino-4-methoxy-3-methylbutanoic acid exhibits a topological polar surface area (TPSA) of 72.6 Ų [1], which is essentially identical to that reported for the linear analog 2-amino-4-methoxybutanoic acid (TPSA 72.55 Ų) [2].

Medicinal chemistry Drug-likeness Permeability

Stereochemical Accessibility: Enantiomerically Resolved Supply Enabling Chiral SAR Studies

The target compound is commercially offered in three forms by at least one specialist supplier (Enamine): the racemate (CAS 1341676-44-5), the (2S)-enantiomer (CAS 1690272-75-3), and the (2R)-enantiomer (CAS 1690259-37-0) [1]. By contrast, the most common analog, 2-amino-4-methoxybutanoic acid (methoxine), is predominantly supplied as the racemate (CAS 4385-91-5), with individual enantiomers less readily cataloged by major vendors .

Chiral synthesis Enantioselective Peptidomimetic

Absence of Enol-Ether Toxicity: Saturated Backbone vs. Methoxyvinylglycine (AMB)

The unsaturated analog L-2-amino-4-methoxy-trans-3-butenoic acid (AMB, methoxyvinylglycine) acts as an irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes and is a documented bacterial toxin produced by Pseudomonas aeruginosa [1]. AMB inhibits ethylene biosynthesis at 0.1 mM and inhibits aminoacyl-tRNA synthetases at 1 mM [2]. The target compound, bearing a fully saturated butanoic acid backbone, lacks the electrophilic enol-ether (vinyl-ether) moiety required for this mechanism-based inhibition .

Toxicology PLP-enzyme inhibitor Safety profile

Recommended Research Scenarios for 2-Amino-4-methoxy-3-methylbutanoic Acid Based on Verified Differentiation


Steric Probe in Peptidomimetic SAR Campaigns Requiring β-Branched, γ-Methoxy Substitution

The dual β-methyl/γ-methoxy substitution pattern enables systematic exploration of steric and hydrogen-bonding effects at peptide side-chain positions. Unlike the linear methoxine scaffold, the branched target compound can probe binding pockets that discriminate between valine-like steric bulk and methionine-like polarity [1]. The availability of both enantiomers permits stereochemistry-dependent SAR without additional synthesis overhead.

Non-Toxic Methoxy-Amino Acid Scaffold for Metabolic Engineering and Protein Labeling

For researchers requiring a methoxy-substituted amino acid devoid of the PLP-enzyme inhibitory activity characteristic of methoxyvinylglycine (AMB), the saturated target compound provides a structurally analogous but mechanistically inert alternative [2]. This is particularly relevant for studies involving PLP-dependent pathways, where AMB contamination would confound enzymatic readouts.

Chiral Building Block for Enantioselective Synthesis and Catalyst Development

The concurrent availability of racemate, (2S)-, and (2R)-enantiomers from specialist suppliers [3] enables the compound to serve as a chiral building block for enantioselective transformations, including the construction of diastereomerically pure peptidomimetics and chiral ligand libraries for asymmetric catalysis.

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